molecular formula C20H23N3OS B2628319 N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methylbenzamide CAS No. 392321-00-5

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methylbenzamide

Cat. No.: B2628319
CAS No.: 392321-00-5
M. Wt: 353.48
InChI Key: IJLWDWWSCGQPIB-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

It is known that adamantane derivatives have been used as efficient therapies for the treatment of various pathological disorders . The incorporation of an adamantyl moiety into several molecules results in compounds with relatively high lipophilicity, which in turn modulate the bioavailability of these molecules .

Cellular Effects

The cellular effects of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methylbenzamide are yet to be fully explored. It is known that adamantane derivatives can have significant effects on cellular processes. For instance, some adamantane-based derivatives have shown to enhance insulin sensitivity .

Molecular Mechanism

The molecular mechanism of action of this compound is not fully understood. It is known that adamantane derivatives can interact with various biomolecules. For example, the structures of certain adamantane-1,3,4-thiadiazole hybrid derivatives revealed that the orientation of the amino group is different in non-halogenated structures . These structures also showed that the N–H/N hydrogen bond was found to be stronger among other noncovalent interactions .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are yet to be fully explored. It is known that adamantane derivatives can have significant stability. For instance, the in vitro half-life of a certain adamantane derivative was found to be around 3.1±0.2 minutes .

Dosage Effects in Animal Models

The dosage effects of this compound in animal models are yet to be fully explored. It is known that adamantane derivatives can have significant effects in animal models. For instance, a certain adamantane derivative showed significant anti-DENV serotype 2 activity in animal models .

Metabolic Pathways

It is known that adamantane derivatives can be extensively metabolized in the liver . For instance, a certain adamantane derivative underwent oxidation, hydrolysis, and glucuronidation, resulting in 29 metabolites when incubated with hepatocytes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are yet to be fully explored. It is known that adamantane derivatives can have significant transport and distribution properties. For instance, a certain adamantane derivative was found to be extensively metabolized in human liver microsomes .

Subcellular Localization

The subcellular localization of this compound is yet to be fully explored. It is known that adamantane derivatives can have significant subcellular localization properties. For instance, a certain adamantane derivative was found to be extensively metabolized in human liver microsomes .

Preparation Methods

The synthesis of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methylbenzamide typically involves the following steps:

Chemical Reactions Analysis

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methylbenzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents . The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar compounds to N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methylbenzamide include:

These compounds share the adamantane and thiadiazole moieties but differ in their substituents, leading to variations in their chemical and biological properties. The unique combination of the adamantane and thiadiazole moieties in this compound provides it with distinct properties that are not observed in other similar compounds .

Properties

IUPAC Name

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3OS/c1-23(17(24)16-5-3-2-4-6-16)19-22-21-18(25-19)20-10-13-7-14(11-20)9-15(8-13)12-20/h2-6,13-15H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJLWDWWSCGQPIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NN=C(S1)C23CC4CC(C2)CC(C4)C3)C(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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